Platelet 12-Lipoxygenase (12-LOX) Inhibition: Single-Point Activity at 30 µM Compared to Benchmark 12-LOX Inhibitors
In a single-concentration screening assay, 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one was tested for in vitro inhibition of human platelet 12-lipoxygenase at 30 µM and showed measurable inhibitory activity . While a full dose–response IC₅₀ is not reported, this result places the compound among agents capable of engaging 12-LOX. For context, the well-characterized 12-LOX inhibitor baicalein exhibits an IC₅₀ of approximately 0.12 µM in a comparable human platelet 12-LOX assay [1], indicating that the target compound is less potent than baicalein but nevertheless active at a concentration relevant for tool-compound or probe-development applications. This single data point must be interpreted with caution, as head-to-head comparison under identical assay conditions is unavailable.
| Evidence Dimension | In vitro inhibition of human platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Active at 30 µM (single-point screen; no IC₅₀ reported) |
| Comparator Or Baseline | Baicalein: IC₅₀ = 0.12 µM (human platelet 12-LOX) |
| Quantified Difference | Target compound ≥250-fold higher concentration required for activity relative to baicalein IC₅₀ |
| Conditions | Platelet 12-LOX enzyme assay; specific assay format not detailed for target compound; baicalein data from Sekiya et al., 1982 |
Why This Matters
Demonstrates target engagement with 12-LOX, a validated anti-inflammatory and anti-cancer target, providing a rational basis for selecting this compound over inactive 2-aryl analogs in LOX-focused research.
- [1] Sekiya, K., Okuda, H., Arichi, S. Selective inhibition of platelet lipoxygenase by baicalein. Biochem. Biophys. Res. Commun. 105, 1090–1095 (1982). View Source
